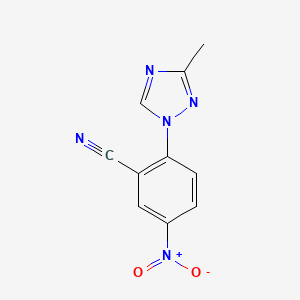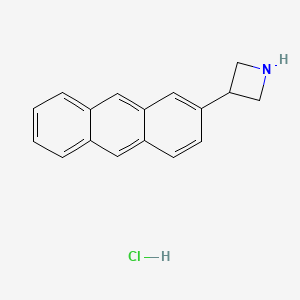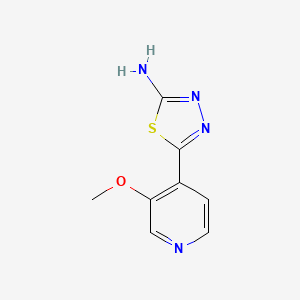
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propanol backbone. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a precursor compound, such as 2-(2,4-dinitrophenylthio)benzylamine, undergoes fluorination using dried potassium fluoride and Kryptofix 2.2.2 in dimethyl sulfoxide at elevated temperatures . This is followed by reduction with copper acetate and sodium borohydride in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups in precursor compounds can be reduced to amino groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol involves its interaction with specific molecular targets. For instance, in the context of PET imaging, the compound can bind to serotonin transporters, allowing for the visualization of these transporters in the brain . The presence of the amino, chloro, and fluorine groups enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-18F-ADAM): A PET radioligand with similar structural features and applications.
2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine (18F-ACF): Another compound used in PET imaging with comparable properties.
Uniqueness
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. Its ability to undergo various chemical reactions and its applications in imaging and therapeutic research highlight its versatility and importance in scientific studies.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-(2-amino-4-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(2,13)5-3-7(11)6(10)4-8(5)12/h3-4,13H,12H2,1-2H3 |
InChI Key |
KTCPQGVFLYIBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1N)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)


